Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene-2-carboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to yield β-keto amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Thieno[3,2-d]pyrimidine derivatives: Such as thieno[3,2-d]pyrimidin-4-ones.
Uniqueness
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both nitrophenyl and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N4O6S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-6-4-5-7-11(10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
InChI Key |
DUJGIJBLFDTDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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